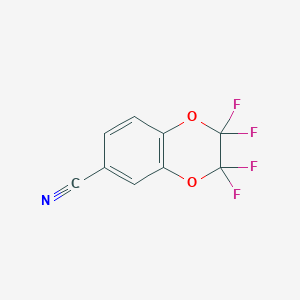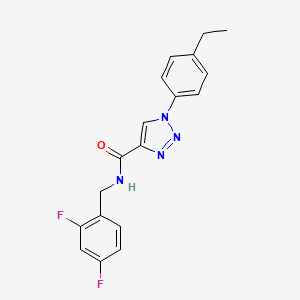
(3R)-3-Méthyl-1-phénylpipérazine ; dichlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The compound is characterized by the presence of a methyl group and a phenyl group attached to the piperazine ring, which is further stabilized by the addition of two hydrochloride molecules.
Applications De Recherche Scientifique
(3R)-3-Methyl-1-phenylpiperazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methyl-1-phenylpiperazine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpiperazine and phenyl halides.
Nucleophilic Substitution Reaction: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This involves the reaction of 3-methylpiperazine with a phenyl halide (e.g., phenyl chloride) in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The resulting (3R)-3-Methyl-1-phenylpiperazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of (3R)-3-Methyl-1-phenylpiperazine;dihydrochloride may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-Methyl-1-phenylpiperazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the piperazine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Oxidized derivatives of the piperazine ring.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with different substituents on the piperazine ring.
Mécanisme D'action
The mechanism of action of (3R)-3-Methyl-1-phenylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
(3S)-3-Methyl-1-phenylpiperazine;dihydrochloride: The stereoisomer of the compound with different spatial arrangement.
1-Phenylpiperazine: Lacks the methyl group, resulting in different pharmacological properties.
3-Methylpiperazine: Lacks the phenyl group, leading to different chemical reactivity and biological activity.
Uniqueness: (3R)-3-Methyl-1-phenylpiperazine;dihydrochloride is unique due to the presence of both the methyl and phenyl groups on the piperazine ring, which contribute to its distinct chemical and pharmacological properties. The dihydrochloride form enhances its stability and solubility, making it suitable for various applications.
Propriétés
IUPAC Name |
(3R)-3-methyl-1-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGAXNLMBPXJB-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2432752.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)
![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)


![5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione](/img/structure/B2432758.png)
![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)

![2-(2-chlorophenyl)-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2432762.png)

